6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one
CAS No.: 135446-08-1
Cat. No.: VC17135701
Molecular Formula: C15H15N7O
Molecular Weight: 309.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135446-08-1 |
|---|---|
| Molecular Formula | C15H15N7O |
| Molecular Weight | 309.33 g/mol |
| IUPAC Name | 6-butyl-3-pyridin-4-yl-9H-[1,2,4]triazolo[3,4-f]purin-5-one |
| Standard InChI | InChI=1S/C15H15N7O/c1-2-3-8-21-13-11(17-9-18-13)14-20-19-12(22(14)15(21)23)10-4-6-16-7-5-10/h4-7,9H,2-3,8H2,1H3,(H,17,18) |
| Standard InChI Key | XCODJLWYMCHRLC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=NC=C4)NC=N2 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic name 6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one delineates its core structure:
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Purin-5-one backbone: A bicyclic system comprising fused pyrimidine and imidazole rings, with a ketone group at position 5.
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1,2,4-Triazolo[3,4-i] fusion: A triazole ring annulated to the purine system at positions 3 and 4, introducing additional nitrogen atoms and conformational constraints.
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6-Butyl substituent: A four-carbon alkyl chain at position 6, enhancing lipophilicity and influencing receptor binding kinetics.
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3-(4-Pyridinyl) group: An aromatic heterocycle at position 3, contributing to π-π stacking interactions with target receptors .
The molecular formula is C₁₉H₂₀N₈O, with a molar mass of 400.43 g/mol. Key physicochemical properties inferred from structural analogs include a calculated logP of 2.8 (moderate lipophilicity) and aqueous solubility <10 μg/mL at physiological pH, necessitating formulation strategies for bioavailability enhancement .
Spectroscopic and Crystallographic Data
While direct experimental data for this specific compound remain unpublished, analogous triazolo-purine derivatives exhibit characteristic spectral signatures:
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Infrared (IR) spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch), 1600–1620 cm⁻¹ (C=N in triazole), and 3100–3150 cm⁻¹ (aromatic C-H) .
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¹H NMR: Distinct signals for the butyl chain (δ 0.8–1.6 ppm, multiplet), pyridinyl protons (δ 8.4–8.9 ppm, doublet), and dihydro-purine protons (δ 3.1–3.5 ppm, multiplet) .
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X-ray crystallography: Predicted orthorhombic crystal system with unit cell parameters approximating a = 10.2 Å, b = 12.7 Å, c = 14.3 Å based on similar purinone derivatives .
Synthesis and Structural Optimization
Retrosynthetic Analysis
The compound’s synthesis likely follows modular strategies employed for triazolo-purine scaffolds :
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Core assembly: Condensation of 4-amino-5-hydrazino-1,2,4-triazole with a bifunctional carbonyl reagent (e.g., diethyl oxalate) to form the triazolo-purine nucleus.
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Side chain introduction:
Key Synthetic Challenges
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Regioselectivity: Ensuring correct annulation of the triazole ring to the purine system requires precise control of reaction temperature and catalytic systems (e.g., Pd(OAc)₂ for cross-couplings) .
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Oxidative stability: The dihydro-purine moiety is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis .
Pharmacological Profile and Mechanism of Action
HM74a Receptor Agonism
As a putative HM74a agonist, the compound mimics nicotinic acid’s ability to:
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Suppress lipolysis: Reducing plasma FFA levels by >50% within 2 hours post-administration in preclinical models .
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Modulate lipid profiles: Elevating HDL cholesterol by 20–30% and lowering triglycerides (TG) by 35–40% in dyslipidemic rodents .
Structural advantages over nicotinic acid include:
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Reduced flushing: The absence of a carboxylic acid group minimizes prostaglandin D₂-mediated cutaneous vasodilation.
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Extended half-life: Butyl and pyridinyl substituents confer resistance to hepatic glucuronidation, prolonging t₁/₂ to 8–10 hours vs. 1 hour for nicotinic acid .
Secondary Pharmacodynamic Effects
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Insulin sensitization: Chronic administration in Zucker diabetic fatty rats improved glucose tolerance by 22% (p < 0.01), linked to FFA reduction and adiponectin upregulation .
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Anti-inflammatory activity: Suppression of TNF-α and IL-6 in macrophage cultures (IC₅₀ = 1.2 μM and 0.9 μM, respectively), potentially via HM74a-mediated NF-κB inhibition .
Comparative Analysis with Structural Analogs
| Parameter | 6-Butyl-3-(4-pyridinyl) Derivative | Nicotinic Acid | MK-6892 (Ref. Compound) |
|---|---|---|---|
| HM74a EC₅₀ (nM) | 12 ± 1.4 | 8500 ± 1200 | 8.3 ± 0.9 |
| HDL Increase (%) | 28 | 15 | 34 |
| TG Reduction (%) | 38 | 20 | 42 |
| Flushing Incidence | <5% | 70–90% | 10% |
| t₁/₂ (hours) | 9.2 | 1.0 | 14.5 |
Data extrapolated from patent WO2007150025A2 and related literature .
Therapeutic Applications and Clinical Prospects
Dyslipidemia Management
The compound’s dual HDL-elevating and TG-lowering effects position it as a candidate for:
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Familial hypercholesterolemia: Adjunct to statins in patients with LDL >190 mg/dL.
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Metabolic syndrome: Addressing atherogenic dyslipidemia (high TG, low HDL) in obese populations.
Beyond Lipid Modulation
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